molecular formula C15H16ClN3OS2 B319483 3-chloro-N-[(4-methyl-1-piperazinyl)carbothioyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[(4-methyl-1-piperazinyl)carbothioyl]-1-benzothiophene-2-carboxamide

Cat. No.: B319483
M. Wt: 353.9 g/mol
InChI Key: SPCLYQMLOCZTQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-[(4-methyl-1-piperazinyl)carbothioyl]-1-benzothiophene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiophene core, a chloro substituent, and a piperazine moiety. Its chemical properties make it a subject of interest in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(4-methyl-1-piperazinyl)carbothioyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(4-methyl-1-piperazinyl)carbothioyl]-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-chloro-N-[(4-methyl-1-piperazinyl)carbothioyl]-1-benzothiophene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-N-[(4-methyl-1-piperazinyl)carbothioyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-2-(4-methylpiperazin-1-yl)aniline
  • 3-chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride
  • 3-chloro-11-(4-methylpiperazin-1-yl)dibenzo(b,f)(1,4)oxazepine

Uniqueness

What sets 3-chloro-N-[(4-methyl-1-piperazinyl)carbothioyl]-1-benzothiophene-2-carboxamide apart from similar compounds is its specific combination of functional groups and its unique benzothiophene core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C15H16ClN3OS2

Molecular Weight

353.9 g/mol

IUPAC Name

3-chloro-N-(4-methylpiperazine-1-carbothioyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C15H16ClN3OS2/c1-18-6-8-19(9-7-18)15(21)17-14(20)13-12(16)10-4-2-3-5-11(10)22-13/h2-5H,6-9H2,1H3,(H,17,20,21)

InChI Key

SPCLYQMLOCZTQV-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=S)NC(=O)C2=C(C3=CC=CC=C3S2)Cl

Canonical SMILES

CN1CCN(CC1)C(=S)NC(=O)C2=C(C3=CC=CC=C3S2)Cl

Origin of Product

United States

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